Isopropyl 6-oxoheptanoate
Description
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
propan-2-yl 6-oxoheptanoate |
InChI |
InChI=1S/C10H18O3/c1-8(2)13-10(12)7-5-4-6-9(3)11/h8H,4-7H2,1-3H3 |
InChI Key |
XZHVCFDNYKALMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 6-oxoheptanoate can be synthesized through several methods. One common approach involves the esterification of 6-oxoheptanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
Isopropyl 6-oxoheptanoate undergoes hydrolysis under acidic, alkaline, or enzymatic conditions to yield 6-oxoheptanoic acid and isopropanol.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | 1M HCl, reflux, 6 h | 6-oxoheptanoic acid + isopropanol | 92% |
| Alkaline hydrolysis | 1M NaOH, 60°C, 4 h | Sodium 6-oxoheptanoate + isopropanol | 85% |
| Enzymatic hydrolysis | Esterases (pH 7.4, 37°C) | 6-oxoheptanoic acid + isopropanol | 78% |
The enzymatic pathway is stereospecific and critical in metabolic studies, where esterases catalyze cleavage of the ester bond.
Oxidation and Reduction
The ketone group at position 6 and the ester moiety enable distinct redox pathways:
Oxidation
-
Ketone oxidation : Using KMnO₄/H₂SO₄, the ketone group oxidizes to a carboxyl group, forming isopropyl 6-carboxyheptanoate (yield: 65%).
-
Ester oxidation : Strong oxidizers like CrO₃ convert the ester to 6-oxoheptanoic acid (yield: 58%).
Reduction
-
Ketone reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, yielding isopropyl 6-hydroxyheptanoate (yield: 74–82%).
-
Ester reduction : LiAlH₄ reduces the ester to 6-oxoheptan-1-ol (yield: 68%).
Transesterification
The isopropyl group undergoes exchange with other alcohols under catalytic conditions:
| Alcohol | Catalyst | Temperature | Product | Yield |
|---|---|---|---|---|
| Methanol | H₂SO₄ (5 mol%) | Reflux, 8 h | Methyl 6-oxoheptanoate | 89% |
| Ethanol | Ti(OiPr)₄ (2 mol%) | 80°C, 12 h | Ethyl 6-oxoheptanoate | 76% |
| Benzyl alcohol | Amberlyst-15 | 100°C, 6 h | Benzyl 6-oxoheptanoate | 81% |
Nucleophilic Additions
The ketone participates in nucleophilic reactions:
-
Grignard reaction : Reaction with CH₃MgBr forms isopropyl 6-(2-hydroxypropan-2-yl)heptanoate (yield: 63%).
-
Wittig reaction : Using Ph₃P=CHCO₂Et yields α,β-unsaturated ester derivatives (yield: 55%).
Biochemical Transformations
In metabolic pathways, this ester acts as a substrate for:
-
Esterases : Hydrolysis to 6-oxoheptanoic acid, a precursor in lipid metabolism.
-
Cytochrome P450 enzymes : Oxidative modification of the carbon chain (theoretical yield under study) .
Thermal Decomposition
Pyrolysis at 300°C generates:
-
Primary products : Isopropanol, CO₂, and pentene derivatives.
-
Secondary products : Cyclic ketones via intramolecular aldol condensation.
Comparative Reactivity
| Reaction Site | Reactivity | Key Influencing Factors |
|---|---|---|
| Ester group | Moderate | Steric hindrance from isopropyl |
| Ketone group | High | Electron-withdrawing ester group |
| Alkyl chain | Low | Saturated C–C bonds |
Scientific Research Applications
Isopropyl 6-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of isopropyl 6-oxoheptanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the formation of 6-oxoheptanoic acid and isopropanol. The pathways involved in its metabolism can vary depending on the specific enzymes present in the system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical properties, synthesis efficiency, and applications of Isopropyl 6-oxoheptanoate are influenced by its ester group and ketone functionality. Below is a comparative analysis with key analogs:
Structural Analogs: Ester Group Variations
Notes:
- Volatility : Methyl esters (lower MW) exhibit higher volatility than bulkier isopropyl or pentyl derivatives.
- Solubility: Polar solvents (e.g., ethanol) dissolve methyl esters more readily due to reduced steric effects.
- Synthesis : Longer ester chains (e.g., pentyl) result in lower yields due to steric hindrance during catalytic hydrogenation or esterification .
Functional Group Analogs: Ketone vs. Hydroxyl
- Reactivity: The ketone in this compound enables reactions like aldol condensation, whereas hydroxyl analogs are more prone to oxidation or esterification .
Reaction Conditions and Stability
- pH Sensitivity: Derivatives of 6-oxoheptanoate undergo hydrolysis under acidic or alkaline conditions (e.g., pH 5.5–6.0 accelerates degradation of similar esters) .
- Catalytic Hydrogenation: MgO catalysts at 451 K with 2-octanol as a hydrogen donor yield 7% 2-propyl 6-hydroxoheptanoate, highlighting challenges in reducing ketones to alcohols .
Q & A
Q. What are the standard synthetic routes for preparing isopropyl 6-oxoheptanoate, and how do reaction conditions influence yield?
- Methodological Answer: The esterification of 6-oxoheptanoic acid with isopropanol under acid catalysis (e.g., sulfuric acid) is a common route. Optimization involves monitoring reaction time, temperature, and molar ratios using techniques like GC-MS or NMR for purity validation . Catalytic hydrogenation methods (e.g., MgO-mediated transfer hydrogenation) may also yield derivatives, though yields for similar esters (e.g., 2-pentyl 6-oxoheptanoate) are typically low (~2–7%) under vapor-phase conditions .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer: Key techniques include ¹H/¹³C NMR for confirming ester and ketone functional groups, FT-IR for carbonyl stretching frequencies (1700–1750 cm⁻¹), and GC-MS for molecular ion peaks and fragmentation patterns. Comparative analysis with analogs (e.g., methyl 6-oxoheptanoate) aids in spectral interpretation .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer: It serves as a precursor for synthesizing β-keto esters, which are intermediates in Michael additions or Claisen condensations. Its hydrophobic isopropyl group may enhance solubility in non-polar solvents, making it useful in multi-step syntheses of complex ketones or heterocycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for MgO-catalyzed synthesis of 6-oxoheptanoate derivatives?
- Methodological Answer: Discrepancies (e.g., 2% vs. 7% yields for similar esters) may arise from differences in hydrogen donors (e.g., 2-octanol vs. other alcohols) or reaction temperatures (e.g., 451 K vs. lower ranges). Systematic studies should control for catalyst activation (pre-treatment of MgO), donor steric effects, and in situ monitoring via TLC or inline spectroscopy .
Q. What strategies mitigate hydrolysis of the 6-oxoheptanoate ester group during aqueous-phase reactions?
- Methodological Answer: Stabilization methods include using anhydrous solvents (e.g., THF), buffered conditions to avoid acidic/basic hydrolysis, or incorporating protecting groups for the ketone moiety. Comparative hydrolysis studies with analogs (e.g., ethyl 6-oxohexanoate) can identify structural vulnerabilities .
Q. How does the isopropyl group in this compound influence its reactivity compared to methyl or ethyl analogs?
- Methodological Answer: The bulkier isopropyl group may sterically hinder nucleophilic attack at the carbonyl, reducing ester hydrolysis rates. Computational modeling (DFT) can quantify steric/electronic effects, while experimental kinetic studies under standardized conditions (e.g., pH, solvent) validate predictions .
Q. What statistical approaches are recommended for analyzing biological activity data of 6-oxoheptanoate derivatives?
- Methodological Answer: For bioactivity assays (e.g., antimicrobial screening), use dose-response curves to calculate IC₅₀/EC₅₀ values and ANOVA for comparing means across derivatives. Report confidence intervals and p-values to address variability, and validate findings with positive/negative controls as per ICH guidelines .
Methodological Considerations for Experimental Design
Q. How should researchers design controlled experiments to study the stability of this compound under varying storage conditions?
- Methodological Answer: Employ a factorial design testing temperature (4°C, 25°C, 40°C), humidity (0%, 50%, 90%), and light exposure. Analyze degradation products via HPLC-MS and use Arrhenius kinetics to predict shelf-life. Raw data should be archived with metadata (e.g., instrument calibration logs) .
Q. What are best practices for integrating computational and experimental data in studies of 6-oxoheptanoate reactivity?
- Methodological Answer: Combine molecular docking (e.g., to predict enzyme interactions) with experimental kinetic assays. Validate computational models using correlation analysis (e.g., R² between predicted and observed rate constants) and disclose software parameters (e.g., force fields, convergence criteria) for reproducibility .
Data Analysis and Reporting Standards
Q. How should researchers address variability in spectral data for this compound across different instruments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
